[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride

Catalog No.
S3049184
CAS No.
2174002-64-1
M.F
C12H16Cl2N2O
M. Wt
275.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]...

CAS Number

2174002-64-1

Product Name

[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;dihydrochloride

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17

InChI

InChI=1S/C12H14N2O.2ClH/c1-10-5-6-12(15-10)9-13-8-11-4-2-3-7-14-11;;/h2-7,13H,8-9H2,1H3;2*1H

InChI Key

GJRHYCIPMKGRQS-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CNCC2=CC=CC=N2.Cl.Cl

Solubility

not available

The compound [(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride is a synthetic organic molecule characterized by a furan ring and a pyridine moiety. It features a methyl group attached to the furan, enhancing its chemical reactivity and biological activity. The amine functional group plays a crucial role in its potential interactions with biological targets, making it of interest in pharmacological research.

, primarily involving group transfer reactions, where the amine group can act as a nucleophile. This property allows it to form new bonds with electrophilic centers in other molecules, facilitating metabolic processes. The compound may also undergo oxidation-reduction reactions, which are essential in energy transfer and metabolic pathways within cells

The biological activity of [(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride has been predicted using computational methods that analyze structure-activity relationships. These analyses suggest that the compound could exhibit various pharmacological effects, including anti-inflammatory and neuroprotective activities. Its structural characteristics allow it to interact with specific receptors or enzymes, potentially influencing physiological processes .

Synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Furan Ring: Starting materials are reacted to form the 5-methylfuran structure.
  • Pyridine Attachment: The pyridine ring is synthesized separately and then coupled with the furan derivative through nucleophilic substitution.
  • Amine Functionalization: The final step involves introducing the amine group, which may include reduction reactions or coupling strategies.
  • Salt Formation: The dihydrochloride salt form is achieved by reacting the base with hydrochloric acid, enhancing solubility and stability for biological assays.

These methods may vary based on available reagents and desired purity levels.

The compound has potential applications in:

  • Pharmaceutical Development: Due to its predicted biological activities, it could serve as a lead compound in drug discovery for treating various diseases.
  • Chemical Biology: It may be used as a tool compound to study biological pathways involving amine interactions.
  • Material Science: Its unique structure could lead to applications in developing new materials or sensors.

Interaction studies using computational modeling have indicated that [(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride might bind effectively to certain protein targets, influencing their activity. These studies often involve molecular docking simulations to predict binding affinities and elucidate mechanisms of action . Experimental validation through biochemical assays would be necessary to confirm these predictions.

Several compounds share structural similarities with [(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
2-MethylpyridinePyridine ring onlyMild anti-inflammatory
5-MethylfuranFuran ring onlyAntioxidant properties
3-AminoquinolineQuinoline structureAntimicrobial activity
4-PyridinemethanolPyridine with alcoholNeuroprotective effects

Uniqueness

What distinguishes [(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride is its dual functionality from both furan and pyridine rings combined with the amine group, which enhances its potential for diverse biological interactions compared to compounds that contain only one of these structural features.

Dates

Modify: 2024-04-14

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